10-Chloro-9-anthraldehyde

Beschreibung

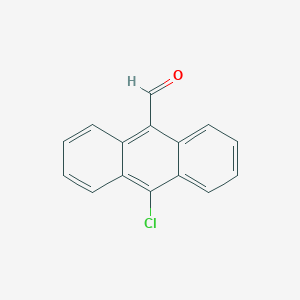

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

10-chloroanthracene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYBXXMECBHHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049202 | |

| Record name | 10-Chloro-9-anthraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 10-Chloroanthracene-9-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10527-16-9 | |

| Record name | 10-Chloro-9-anthracenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Chloro-9-anthraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Chloro-9-anthraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-chloroanthracene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-CHLORO-9-ANTHRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RQ1N54G12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 10 Chloro 9 Anthraldehyde

Primary Synthetic Routes

Direct synthetic routes to 10-chloro-9-anthraldehyde from simple precursors are not extensively documented in readily available literature. The primary methods for synthesizing related 9-anthraldehydes typically involve electrophilic formylation of the anthracene (B1667546) nucleus.

Reaction of Anthracene with Chloroacetaldehyde (B151913) in the Presence of a Catalyst

Information regarding the direct reaction of anthracene with chloroacetaldehyde to produce this compound is not prominently described in scientific literature. This pathway would likely require specific catalytic conditions to facilitate both the formylation and chlorination at the desired positions.

Modifications and Optimization of Established Protocols

While specific modifications to established protocols for the direct synthesis of this compound are not detailed, the optimization of reaction conditions for the synthesis of its precursors is a common practice in organic synthesis to improve yields and purity.

Precursor-Based Synthetic Approaches

The synthesis of this compound is more commonly approached through the modification of anthracene precursors that already possess either the chloro or the formyl substituent.

Synthesis from Substituted 9-Anthraldehydes

A plausible and efficient route to this compound involves the direct chlorination of 9-anthraldehyde (B167246). The electron-rich nature of the anthracene ring system makes it susceptible to electrophilic substitution. The C10 position is particularly activated for such reactions in 9-substituted anthracenes. While a specific, detailed protocol for the chlorination of 9-anthraldehyde was not found in the immediate search results, general methods for the chlorination of substituted anthracenes are well-established. For instance, the use of cupric chloride in a suitable solvent can effectively introduce a chlorine atom at the 10-position of various 9-substituted anthracenes, including those with alkyl, aryl, or halogen substituents, often in high yields. orgsyn.org

Table 1: General Reaction Parameters for Chlorination of 9-Substituted Anthracenes

| Parameter | Value/Condition |

| Substrate | 9-Substituted Anthracene |

| Reagent | Anhydrous Cupric Chloride |

| Solvent | Carbon Tetrachloride, Chlorobenzene (B131634), or sym-Tetrachloroethane |

| Temperature | Reflux |

| Reaction Time | Varies (e.g., 18-24 hours in CCl4) |

This table represents a general procedure and may require optimization for the specific substrate, 9-anthraldehyde.

Preparation of Substituted Anthracenes and Subsequent Formylation

An alternative strategy involves the initial preparation of a 10-substituted anthracene, followed by formylation at the 9-position. In the context of synthesizing this compound, this would entail the synthesis of 10-chloroanthracene as the key intermediate. However, the direct formylation of 10-chloroanthracene is not a commonly reported procedure.

Vilsmeier-Haack Formylation of Anthracene Derivatives for 9-Anthraldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including anthracene. wikipedia.orgnrochemistry.comname-reaction.comorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a halide such as phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent then attacks the most electron-rich position of the anthracene ring, which is the C9 position, to yield 9-anthraldehyde after hydrolysis. wikipedia.orgwikipedia.org

A well-documented procedure for the Vilsmeier-Haack formylation of anthracene to 9-anthraldehyde involves the reaction of anthracene with N-methylformanilide and phosphorus oxychloride in a solvent like o-dichlorobenzene. This method has been reported to produce 9-anthraldehyde in good yields.

Table 2: Representative Vilsmeier-Haack Formylation of Anthracene

| Reagent/Parameter | Quantity/Condition |

| Anthracene | 1.0 equivalent |

| N-Methylformanilide | ~2.0 equivalents |

| Phosphorus Oxychloride | ~1.8 equivalents |

| Solvent | o-Dichlorobenzene |

| Temperature | 90-95 °C |

| Reaction Time | 1 hour |

| Work-up | Steam distillation followed by recrystallization |

| Yield | 77-84% |

This data is based on a literature procedure for the synthesis of 9-anthraldehyde.

Following the successful synthesis of 9-anthraldehyde via the Vilsmeier-Haack reaction, the subsequent chlorination at the 10-position, as described in section 2.2.1, would complete the synthesis of this compound. This two-step sequence, involving formylation followed by chlorination, appears to be a logical and feasible synthetic strategy based on established organic reactions.

Grignard Reactions with Anthrone (B1665570) for Substituted Anthracenes

Grignard reactions provide a powerful method for the formation of carbon-carbon bonds. In the context of anthracene synthesis, anthrone can serve as a key starting material. The reaction of anthrone with a Grignard reagent, such as phenylmagnesium bromide, can lead to the formation of substituted anthracene derivatives. epa.gov The reaction mechanism typically involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of anthrone. Subsequent dehydration of the resulting tertiary alcohol leads to the formation of the aromatic anthracene core. The choice of the Grignard reagent determines the nature of the substituent introduced onto the anthracene scaffold. For example, treatment of an acyl nitroso-anthracene cycloadduct with excess methylmagnesium chloride (MeMgCl) has been shown to result in the formation of a nitrone, demonstrating the versatility of Grignard reagents in mediating complex transformations on the anthracene framework. nih.gov

Alternative Synthetic Pathways

Alternative synthetic pathways offer routes to various anthracene derivatives, expanding the chemical space accessible from common precursors. These methods are particularly useful for synthesizing derivatives with specific functional groups that may not be achievable through direct substitution.

A notable method for creating derivatives involves the conversion of vinyl nitrates into 1,2,3-triazoles. This pathway is valuable for attaching heterocyclic moieties to other molecules. A simple and efficient method mediated by Zirconium(IV) chloride (ZrCl₄) has been developed for this transformation. tandfonline.comtandfonline.com In this process, an aldehyde reacts with nitromethane (B149229) in the presence of ZrCl₄ to form a vinyl nitrate (B79036) intermediate. tandfonline.com This intermediate then reacts with sodium azide (B81097) (NaN₃), again catalyzed by ZrCl₄, to yield the corresponding 1,2,3-triazole in good yields. tandfonline.com This method provides an effective route for synthesizing triazole derivatives under mild conditions. tandfonline.comnih.gov

Table 1: ZrCl₄-mediated Synthesis of 1,2,3-Triazoles from Aldehydes This table is interactive and can be sorted by clicking on the headers.

| Starting Aldehyde | Intermediate | Reagents | Catalyst (mol%) | Product | Yield (%) | Reference |

|---|

The Wittig reaction is a fundamental tool in organic synthesis for the creation of alkenes from aldehydes or ketones. udel.eduyoutube.com Starting with 9-anthraldehyde, a Wittig reaction can be employed to extend the carbon chain at the 9-position. A common application involves reacting 9-anthraldehyde with a phosphorus ylide, such as the one derived from benzyltriphenylphosphonium (B107652) chloride. youtube.comumkc.edumissouri.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a strong base, such as 50% aqueous sodium hydroxide, which deprotonates the phosphonium (B103445) salt to form the reactive ylide. youtube.comumkc.eduyoutube.com The ylide then attacks the carbonyl carbon of 9-anthraldehyde, leading to an oxaphosphetane intermediate that subsequently fragments to form the desired alkene, trans-9-(2-Phenylethenyl)anthracene, and triphenylphosphine (B44618) oxide as a byproduct. youtube.comyoutube.com This specific transformation exemplifies how the aldehyde functionality of 9-anthraldehyde serves as a handle for further molecular elaboration. udel.edumissouri.edu

Purification and Characterization of Synthetic Products

The isolation and purification of the target compound are critical steps following a chemical synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts.

Recrystallization is a primary technique for purifying solid organic compounds based on differences in solubility. libretexts.org The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool slowly. libretexts.org As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form, while impurities remain dissolved in the mother liquor. libretexts.org For anthracene derivatives, a range of solvents can be effective. Common choices include toluene, furfural, pyridine, and solvent naphtha. google.comgoogle.com Dioxane has also been identified as an effective solvent, capable of yielding anthracene crystals of approximately 80% purity in a single step from a crude mixture. google.com The selection of an appropriate solvent is crucial and is based on the principle that the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

Table 2: Common Solvents for Recrystallization of Anthracene Derivatives This table is interactive and can be sorted by clicking on the headers.

| Solvent | Purity Potential | Notes | Reference |

|---|---|---|---|

| Toluene | Good | Prone to sublimation | rochester.edu |

| Hexanes/Petroleum Ether | Good | Effective for haloaryl derivatives | rochester.edu |

| Dioxane | High | Can achieve ~80% purity in one step | google.com |

| Pyridine | Good | Commonly used for crude anthracene | google.com |

| Furfural | Good | Commonly used for crude anthracene | google.comgoogle.com |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating, identifying, and purifying components in a mixture. sielc.comresearchgate.net For anthracene derivatives, reverse-phase (RP) HPLC is a commonly employed method. sielc.com In this technique, a nonpolar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. rdd.edu.iq A typical mobile phase consists of a mixture of acetonitrile (B52724) and water or a buffer solution, such as phosphate (B84403) buffer. sielc.comrdd.edu.iq The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By using a gradient elution, where the composition of the mobile phase is changed over time, a complex mixture of anthracene derivatives can be effectively separated. researchgate.netpharmjournal.ru Detection is often carried out using a UV detector, as the aromatic nature of these compounds results in strong UV absorbance. researchgate.netpharmjournal.ru HPLC is scalable and can be adapted for preparative separations to isolate pure compounds. sielc.com

Table 3: Example HPLC Conditions for Anthracene Derivative Separation This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Purpose/Notes | Reference |

|---|---|---|---|

| Column | ODS-C18 (Reverse Phase) | Standard for nonpolar compounds | rdd.edu.iq |

| Mobile Phase | Acetonitrile / Water | Common RP-HPLC solvent system | sielc.com |

| Acetonitrile / Phosphate Buffer | Provides pH control for better selectivity | rdd.edu.iq | |

| Elution Mode | Gradient | Improves separation of complex mixtures | researchgate.netpharmjournal.ru |

| Detector | UV | Anthracenes have strong UV absorbance | researchgate.netpharmjournal.ru |

| Flow Rate | 1.0 mL/min (typical) | Affects resolution and analysis time | rdd.edu.iq |

| Temperature | 25-60 °C | Can be optimized to improve separation | rdd.edu.iq |

Spectroscopic Characterization in Synthetic Validation (e.g., NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are essential for elucidating the carbon-hydrogen framework.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons on the anthracene core and a distinct signal for the aldehydic proton.

¹³C NMR: Maps the carbon skeleton of the molecule. The spectrum for this compound would display unique resonances for each carbon atom, including the carbonyl carbon of the aldehyde group and the carbon atom bonded to the chlorine atom. Spectroscopic data for this compound is available in various databases. nih.govchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands. A strong absorption peak corresponding to the C=O (carbonyl) stretching of the aldehyde group is a key diagnostic feature. Other bands would confirm the presence of the aromatic C-H and C=C bonds of the anthracene structure and the C-Cl bond.

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming its molecular weight and elemental composition. The exact mass of this compound is 240.034193 g/mol . spectrabase.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides insight into the fragmentation pattern of the compound.

Below is a table of significant peaks observed in the mass spectrum of this compound. nih.gov

| m/z Value | Relative Importance | Interpretation |

| 240 | Top Peak | Molecular ion [M]⁺ |

| 239 | 2nd Highest | Loss of a hydrogen atom [M-H]⁺ |

| 176 | 3rd Highest | Loss of both the formyl radical (CHO) and chlorine atom |

This data is based on one of the available GC-MS spectra and may vary slightly depending on the specific ionization technique and conditions used. nih.gov

Yield Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthesis of this compound involves maximizing the product yield while minimizing waste and environmental impact. This requires careful consideration of reaction conditions and the application of green chemistry principles.

Factors Influencing Reaction Efficiency

Several factors can significantly impact the efficiency of synthetic routes to this compound and related compounds.

Purity of Reactants: The yield and purity of the final product are highly dependent on the quality of the starting materials, such as the parent anthracene. orgsyn.org Using high-purity anthracene can lead to cleaner reactions and higher yields.

Reaction Temperature and Time: Temperature control is crucial. For instance, in related aldehyde syntheses, prolonged heating can lead to the formation of undesirable tar-like byproducts. orgsyn.org Similarly, in chlorination reactions, the reaction time can be extensive (e.g., 18-24 hours) to ensure completion, and this must be balanced against potential side reactions. orgsyn.org

Stoichiometry of Reagents: The precise ratio of reactants, such as the formylating or chlorinating agent to the anthracene substrate, must be carefully controlled to prevent over-reaction (e.g., formation of dichloroanthracene) or incomplete conversion.

Solvent Effects in Synthesis

The choice of solvent is critical in the synthesis of polycyclic aromatic compounds.

Reaction Solvents: For the synthesis of aldehydes from polynuclear hydrocarbons, solvents like o-dichlorobenzene are often effective. orgsyn.org In chlorination reactions, solvents such as carbon tetrachloride or chlorobenzene are used. orgsyn.org However, the choice can influence the product distribution; using chlorobenzene, for example, may increase the risk of forming small amounts of 9,10-dichloroanthracene (B1293567) as a byproduct. orgsyn.org

Purification Solvents: The final product is often purified by recrystallization. Common solvents used for purifying this compound and similar compounds include ethanol, glacial acetic acid, or toluene, from which it crystallizes as yellow needles. chemicalbook.com

Catalytic Enhancements in Synthetic Processes

Catalysis offers a powerful tool for improving the efficiency and selectivity of synthetic reactions while aligning with green chemistry principles.

Lewis Acid Catalysis: In formylation reactions to produce aromatic aldehydes, Lewis acids can act as effective catalysts. For example, the synthesis of 9-anthraldehyde can be achieved using titanium tetrachloride as a catalyst. chemicalbook.com Such catalysts activate the formylating agent, facilitating the reaction under milder conditions.

Transition Metal Catalysis: The chlorination step can be facilitated by reagents like cupric chloride (CuCl₂), which acts as a source of chlorine and is reduced to cuprous chloride (CuCl) during the reaction. orgsyn.org

Green Catalysis: Modern synthetic chemistry emphasizes the use of environmentally benign and recyclable catalysts. researchgate.net Strategies such as employing heterogeneous catalysts that can be easily separated from the reaction mixture or using biocatalysis (enzyme-based reactions) represent advanced, greener alternatives to traditional methods. researchgate.netnih.gov While not specifically documented for this compound, these approaches offer potential pathways for a more sustainable synthesis.

Chemical Reactivity and Mechanistic Studies of 10 Chloro 9 Anthraldehyde

Reactivity Profile of the Anthracene (B1667546) Moiety

The anthracene framework is known for its aromaticity and participation in cycloaddition reactions. The substitution pattern on the anthracene ring, in this case with both a chloro and an aldehyde group, modulates its inherent reactivity.

Anthracene and its derivatives are well-known to participate as dienes in Diels-Alder [4+2] cycloaddition reactions, typically across the 9 and 10 positions. researchgate.net The regioselectivity of these reactions with unsymmetrical dienophiles is a subject of considerable interest. For 9-substituted anthracenes, the nature of the substituent plays a crucial role in directing the incoming dienophile. In the case of 10-chloro-9-anthraldehyde, both the chloro and the aldehyde groups influence the electronic and steric environment of the dienophile's approach.

Studies on the Diels-Alder reactions of 9-substituted anthracenes, such as 9-anthraldehyde (B167246) and 9-chloroanthracene (B1582455), with various dienophiles have shown a preference for the formation of the ortho regioisomer in many cases. orientjchem.org However, the regioselectivity can be influenced by the solvent and the specific dienophile used. For instance, the reaction of 9-chloroanthracene with 2-acetamidoacrylate has been shown to yield a mixture of meta and ortho isomers, with the ratio being dependent on the reaction conditions. orientjchem.org The interplay of electronic effects (from both the chloro and aldehyde groups) and steric hindrance will ultimately determine the preferred orientation of the dienophile in its reaction with this compound.

Table 1: Regioselectivity in Diels-Alder Reactions of 9-Substituted Anthracenes

| Anthracene Derivative | Dienophile | Predominant Regioisomer |

| 9-Anthraldehyde | Maleic anhydride (B1165640) | Not specified as predominantly ortho orientjchem.org |

| 9-Anthraldehyde | Acrylic acid | ortho orientjchem.org |

| 9-Anthraldehyde | Acrylonitrile | ortho orientjchem.org |

| 9-Chloroanthracene | 2-Acetamidoacrylate | Mixture of meta and ortho orientjchem.org |

Aldehyde Group Reactivity

The aldehyde functional group at the 9-position is a site of rich chemical reactivity, readily undergoing nucleophilic addition and condensation reactions.

The aldehyde group of this compound can react with primary amines to form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. Schiff bases derived from aromatic aldehydes are often excellent ligands for a variety of metal ions, forming stable coordination complexes. nih.govbibliomed.org The nitrogen atom of the imine group and potentially other donor atoms within the amine reactant can chelate to metal centers. While specific studies on the metal complexes of Schiff bases derived from this compound are not extensively documented, the general reactivity pattern suggests that it would readily form such complexes. The resulting metal complexes often exhibit interesting photophysical and catalytic properties. sysrevpharm.orgmdpi.com

A notable condensation reaction of the aldehyde group is its reaction with hydrazides, such as isoniazid (B1672263) (isonicotinic acid hydrazide), a primary drug used in the treatment of tuberculosis. nih.gov The reaction of 9-anthraldehyde with isoniazid results in the formation of a highly fluorescent derivative, 9-anthraldehyde isonicotinoyl hydrazone (INHAA). nih.gov This reaction proceeds via the condensation of the aldehyde with the terminal amine group of the hydrazide moiety of isoniazid. nih.gov Given the similar reactivity of the aldehyde group, it is expected that this compound would undergo a similar condensation reaction with isoniazid to form the corresponding fluorescent hydrazone derivative. The chloro-substituent may influence the rate of reaction and the photophysical properties of the resulting product.

Reaction Scheme: Condensation of 9-Anthraldehyde with Isoniazid

Figure 1: General reaction scheme for the condensation of an anthraldehyde derivative with isoniazid.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.compearson.com This reaction is a powerful tool for the formation of carbon-carbon double bonds. purechemistry.org The aldehyde group of this compound is a suitable substrate for Knoevenagel condensation with various active methylene compounds, such as malonic esters, malononitrile, and cyanoacetates. The reaction is typically catalyzed by a weak base, such as an amine or its salt. mychemblog.com The product of the Knoevenagel condensation of this compound with an active methylene compound would be an α,β-unsaturated system, which are valuable intermediates in organic synthesis. purechemistry.org

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | General Structure |

| Diethyl malonate | CH₂(COOEt)₂ |

| Malononitrile | CH₂(CN)₂ |

| Ethyl cyanoacetate | NCCH₂COOEt |

| Acetylacetone | CH₂(COCH₃)₂ |

Reductive Amination Reactions

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. For this compound, this reaction involves the initial formation of an imine or iminium ion upon reaction with a primary or secondary amine, followed by reduction to the corresponding amine. This process provides a controlled route to N-substituted aminomethylanthracene derivatives.

A common approach involves a one-pot reaction where the aldehyde, amine, and a reducing agent are combined. organic-chemistry.org Optimized conditions often utilize a metal hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the starting aldehyde. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under various conditions, including in solvents like methanol (B129727) or even in water or neat (solvent-free). organic-chemistry.orgresearchgate.net The use of a mild acid catalyst, such as acetic acid, can facilitate the initial imine formation. organic-chemistry.org

For the synthesis of primary amines, a large excess of ammonia (B1221849) can be used as the nitrogen source, which helps to minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.orgnih.gov The pH of the reaction is a critical factor, with higher pH values favoring the availability of free ammonia and thus the formation of the primary amine. organic-chemistry.org

The general scheme for the reductive amination of this compound is as follows:

Imine Formation: The aldehyde reacts with a primary amine (R-NH₂) to form a Schiff base (imine).

Reduction: The imine is then reduced by a hydride reagent to yield the final secondary amine product.

This method avoids the issue of over-alkylation that can occur with direct alkylation of amines. google.com

| Amine Reactant | Reducing Agent | Typical Product |

|---|---|---|

| Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | (10-chloroanthracen-9-yl)methanamine |

| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-alkyl-1-(10-chloroanthracen-9-yl)methanamine |

Reactions with Thiosemicarbazide (B42300) Derivatives

Aromatic aldehydes like this compound readily react with thiosemicarbazide through a condensation reaction to form thiosemicarbazone derivatives. chemmethod.comturkjps.orgnih.gov This reaction typically involves heating the aldehyde and thiosemicarbazide in a suitable solvent, such as ethanol. chemmethod.com The product, a thiosemicarbazone, is a type of Schiff base containing the N-N=C-S linkage and is known for its ability to act as a chelating ligand for metal ions. mdpi.com

The general reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the thiosemicarbazone. chemmethod.com These compounds are of significant interest due to their diverse biological activities and their role as versatile intermediates in the synthesis of various heterocyclic compounds. turkjps.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Thiosemicarbazide | 2-((10-chloroanthracen-9-yl)methylene)hydrazine-1-carbothioamide | Reflux in ethanol |

Thiosemicarbazones derived from aldehydes are excellent ligands for transition metals, including copper(II). mdpi.comorientjchem.org The resulting copper(II)-thiosemicarbazone complexes have been extensively studied. nih.govnih.gov The ligand typically coordinates to the copper(II) ion in a tridentate fashion through the oxygen, nitrogen, and sulfur atoms, forming a stable complex. nih.govresearchgate.net

The interaction of these copper(II) complexes with biological systems can involve redox processes. nih.gov The flexible redox behavior of copper allows the complexes to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). nih.govacs.org This redox activity is a key aspect of their biological function. rsc.org The stability and redox properties of the copper(II) complexes are influenced by the specific substituents on the thiosemicarbazone ligand. tandfonline.com

While specific studies on the oxidation products of the copper(II) complex of this compound thiosemicarbazone are not detailed in the provided context, the general reactivity of copper-thiosemicarbazone complexes suggests that oxidation can occur at the ligand, potentially leading to the formation of disulfide-bridged species or other oxidized organic products. The copper(II) center can also be reduced to copper(I) during these processes. nih.gov

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. orientjchem.org In this reaction, a conjugated diene reacts with a dienophile in a [4+2] cycloaddition. orientjchem.org

The anthracene core of this compound serves as an electron-rich diene system. Anthracene and its derivatives are known to undergo Diels-Alder reactions with various dienophiles, typically across the 9 and 10 positions of the central ring. researchgate.netresearchgate.net The reaction of 9-substituted anthracenes, including 9-anthraldehyde, with dienophiles like maleic anhydride has been studied to assess their reactivity and selectivity. orientjchem.orgcsp.eduyoutube.com These reactions are often carried out under thermal conditions, sometimes in a solvent like toluene. thieme-connect.comresearchgate.net

The reactivity of the anthracene diene can be influenced by the substituent at the 9-position. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups, such as the aldehyde group in this compound, can decrease the rate of reaction. csp.edu

When an unsymmetrical diene, such as a 9-substituted anthracene, reacts with an unsymmetrical dienophile, the regiochemistry of the cycloaddition becomes a key consideration. thieme-connect.comnih.gov The reaction can potentially yield two different regioisomers, often referred to as the "ortho" and "meta" adducts. thieme-connect.com

For many Diels-Alder reactions involving 9-substituted anthracenes, the "ortho" regioisomer is predominantly formed. orientjchem.org This preference is attributed to favorable molecular orbital interactions between the diene and the dienophile. orientjchem.org However, the steric bulk of the substituents on both the anthracene and the dienophile can significantly influence the regioselectivity, sometimes favoring the formation of other isomers. orientjchem.orgrsc.org

In the case of 9-anthraldehyde, reactions with monosubstituted dienophiles generally lead to the preferential formation of the ortho product. orientjchem.org The aldehyde group, being electron-withdrawing, influences the electron distribution in the anthracene ring system, thereby directing the approach of the dienophile. csp.edu The presence of the chloro group at the 10-position in this compound would also be expected to exert both electronic and steric effects on the outcome of the Diels-Alder reaction. orientjchem.org Theoretical studies using DFT (Density Functional Theory) are often employed to predict and rationalize the observed regioselectivity in these cycloadditions. nih.govacs.org

| Anthracene Derivative | Dienophile | Major Regioisomeric Product |

|---|---|---|

| 9-Anthraldehyde | Acrylic Acid | ortho |

| 9-Anthraldehyde | Acrylonitrile | ortho |

| 9-Chloroanthracene | 2-Acetamidoacrylate | meta (4:1 mixture with ortho) |

Reactions leading to Advanced Molecular Architectures

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its aldehyde functional group, combined with the extended π-system of the anthracene core and the electronic influence of the chloro-substituent, allows for a variety of chemical transformations that lead to advanced molecular architectures with interesting photophysical and structural properties.

The aldehyde group of this compound is readily susceptible to condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a fundamental process in organic chemistry, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov The formation of the imine is typically a reversible process, and to drive the reaction to completion, the water byproduct is often removed using a Dean-Stark apparatus or drying agents. nih.gov

The resulting imine products, incorporating the bulky and rigid 10-chloro-9-anthryl moiety, can be designed to act as host compounds. The specific geometry and electronic properties of the anthracene unit can contribute to the formation of cavities or binding sites suitable for encapsulating smaller guest molecules.

In a reaction analogous to imine formation, this compound can be condensed with hydrazides to form acylhydrazones. These compounds are characterized by the -C(=O)-NH-N=CH- functional group. The reaction proceeds via the nucleophilic addition of the terminal nitrogen of the hydrazide to the aldehyde's carbonyl carbon, followed by elimination of a water molecule.

Acylhydrazones are known for their propensity to form stable, crystalline solids. mdpi.com The crystal structures are often stabilized by a network of intermolecular hydrogen bonds, particularly involving the N-H and C=O groups. mdpi.com This directed bonding facilitates the assembly of molecules into well-defined one-dimensional chains or more complex two-dimensional layered structures. mdpi.com The large, planar surface of the 10-chloro-9-anthryl group can further influence the solid-state packing through π–π stacking interactions.

This compound is a key precursor for the synthesis of 9-(2-Arylvinyl)anthracenes, a class of compounds known for their fluorescent properties. rsc.org These derivatives are typically synthesized through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which create a carbon-carbon double bond between the aldehyde carbon and an aryl-substituted carbon. rsc.org

A specific application of this derivatization is the preparation of 1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene from this compound. sigmaaldrich.com This transformation extends the conjugation of the anthracene core, significantly impacting the molecule's electronic and optical properties. The resulting vinyl derivative possesses a structure where the anthracene and pyridyl rings are electronically connected, making it a candidate for studies in materials science and photochemistry.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgnrochemistry.comconicet.gov.ar This reaction is highly applicable to this compound for the formation of 9-(2-Arylvinyl)anthracenes and other vinyl derivatives.

The key reagent in the HWE reaction is a phosphonate-stabilized carbanion. wikipedia.org This carbanion is generated by deprotonating a phosphonate (B1237965) ester using a base, such as sodium hydride (NaH). alfa-chemistry.com Compared to the ylides used in the Wittig reaction, phosphonate carbanions are generally more nucleophilic and less basic. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde (this compound), forming an intermediate which then eliminates a water-soluble dialkylphosphate salt to yield the alkene. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

General Mechanism of the Horner-Wadsworth-Emmons Reaction

| Step | Description |

|---|---|

| 1. Deprotonation | A base removes a proton from the α-carbon of the phosphonate ester, creating a nucleophilic phosphonate carbanion. |

| 2. Nucleophilic Addition | The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., this compound). |

| 3. Intermediate Formation | An oxaphosphetane intermediate is formed. |

| 4. Elimination | The intermediate collapses, eliminating a stable dialkyl phosphate salt and forming the C=C double bond of the alkene product. nrochemistry.com |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a cornerstone reaction for the synthesis of conjugated systems. The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org

While the outline specifies "brominated derivatives," and the reaction is indeed most efficient with aryl iodides and bromides, it can also be applied to aryl chlorides, particularly in related heterocyclic systems. beilstein-journals.org Research on the Sonogashira coupling of the closely related 9-bromoanthracene (B49045) with terminal alkynes has been documented. x-mol.net To apply this chemistry to this compound, one could either perform the coupling directly, likely under more forcing conditions, or first convert the chloro-substituent to a more reactive bromo or iodo group. This coupling strategy allows for the direct attachment of alkyne-based functionalities to the anthracene core, opening pathways to linear, rigid molecular wires and advanced electronic materials.

Electrochemical Behavior and Electron Transfer Processes

The electrochemical properties of this compound have been investigated to understand its behavior in electron transfer processes. The oxidation potential, a measure of the ease with which a molecule can lose an electron, is a key parameter. These properties are often studied using cyclic voltammetry. cdnsciencepub.com

The first ionization of anthracene derivatives corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is a π-molecular orbital with maximum electron density at the 9 and 10 positions. cdnsciencepub.com The substitution at these positions significantly influences the energy of this orbital and, consequently, the oxidation potential.

Studies show that this compound has a standard oxidation potential (E°) of 1.30 V (vs. SCE). cdnsciencepub.com The presence of the electron-withdrawing aldehyde (-CHO) and chloro (-Cl) groups makes the molecule more difficult to oxidize compared to unsubstituted anthracene (E° = 1.09 V). cdnsciencepub.com However, it is slightly easier to oxidize than 9-anthraldehyde (E° = 1.33 V), indicating a complex interplay of electronic effects. cdnsciencepub.com

The ability of this compound to participate in electron transfer is also demonstrated by its formation of electron donor-acceptor (EDA) complexes. With the strong electron acceptor tetracyanoethylene (B109619) (TCNE), it forms a complex that exhibits a characteristic charge-transfer transition, further confirming its capacity to act as an electron donor. cdnsciencepub.com

Electrochemical Oxidation Potentials of Anthracene Derivatives

| Compound | Standard Oxidation Potential (E° vs. SCE) in Volts |

|---|---|

| Anthracene | 1.09 cdnsciencepub.com |

| 9-Anthraldehyde | 1.33 cdnsciencepub.com |

| This compound | 1.30 cdnsciencepub.com |

Electron Detachment from Meso-Substituted Anthracenes

The ease of electron detachment from a molecule is a fundamental measure of its electron-donating capability. For meso-substituted anthracenes, this process is typically quantified by the first ionization energy (E_I), which corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO). Photoelectron spectroscopy is a direct experimental technique used to measure these ionization energies. cdnsciencepub.com

In the case of this compound, also known as 9-formyl-10-chloroanthracene, the first ionization energy has been determined to be 7.82 eV. This value is part of a broader study on a series of meso-substituted anthracenes, which demonstrates the electronic effects of different substituents on the anthracene core. The HOMO of anthracene has its maximum electron density at the 9 and 10 positions, making it particularly sensitive to substitution at these sites. cdnsciencepub.com

The following table presents the first ionization energies for a selection of meso-substituted anthracenes, illustrating the impact of various functional groups on the energy required for electron detachment.

Formation and Characterization of Radical Cations

The removal of an electron from a neutral meso-substituted anthracene molecule results in the formation of a radical cation. These species are often highly reactive and can be studied using techniques such as cyclic voltammetry and spectroelectrochemistry. The standard oxidation potential (E°) is an electrochemical measure of the propensity of a compound to be oxidized, and it is directly related to the stability of the corresponding radical cation in solution. cdnsciencepub.com

For this compound, the standard oxidation potential has been measured to be 1.48 V (vs. SCE) in methylene chloride. This value reflects the combined electron-withdrawing effects of the chloro and formyl substituents, which make the anthracene ring more difficult to oxidize compared to the unsubstituted parent molecule. The radical cations of several meso-substituted anthracenes, including this compound, have been generated in sufficient concentrations to be observed by spectroelectrochemical methods. cdnsciencepub.com

The table below provides the standard oxidation potentials for a series of meso-substituted anthracenes, highlighting the influence of substituents on the stability of their radical cations.

Correlation with Photoionization and Charge-Transfer Excitation

The electronic properties of meso-substituted anthracenes can also be probed by studying their charge-transfer (CT) complexes. These complexes form between an electron donor (the anthracene derivative) and an electron acceptor, such as tetracyanoethylene (TCNE). The interaction leads to the appearance of a new absorption band in the electronic spectrum at a lower energy than the transitions of the individual components. The energy of this charge-transfer transition (hν_CT) is related to the ionization potential of the donor and the electron affinity of the acceptor. cdnsciencepub.com

For the charge-transfer complex of this compound with TCNE in methylene chloride, the charge-transfer transition energy is 1.95 eV. This value, along with data from other substituted anthracenes, can be correlated with both the gas-phase ionization energies and the solution-phase oxidation potentials. cdnsciencepub.com

Linear free energy relationships have been established between the first ionization energy (E_I) and the charge-transfer transition energy (hν_CT), as well as between E_I and the standard oxidation potential (E°). However, the best correlation is often observed between E° and hν_CT. This is attributed to offsetting effects arising from differences in solvation energy and steric effects associated with the 9,10-substituents. cdnsciencepub.com

The following table presents the charge-transfer transition energies for the complexes of various meso-substituted anthracenes with tetracyanoethylene.

Spectroscopic and Computational Investigations of 10 Chloro 9 Anthraldehyde and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of 10-Chloro-9-anthraldehyde. Through methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can piece together the molecular puzzle of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structural framework of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

In the ¹H NMR spectrum, recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃), the aldehyde proton (-CHO) is expected to appear as a distinct singlet in the downfield region, typically around 10-11 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the anthracene (B1667546) core would produce a complex multiplet pattern in the aromatic region (approximately 7.5-9.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro and aldehyde substituents.

The ¹³C NMR spectrum provides further structural confirmation by showing characteristic signals for the carbonyl carbon of the aldehyde (typically 190-200 ppm), the carbon atom bearing the chlorine (around 130-140 ppm), and the various aromatic carbons of the anthracene rings.

| Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |

|---|---|---|

| ¹H | ~10-11 | Aldehyde proton (-CHO) |

| ¹H | ~7.5-9.0 | Aromatic protons |

| ¹³C | ~190-200 | Carbonyl carbon (C=O) |

| ¹³C | ~120-140 | Aromatic carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in this compound. The analysis, often performed using a Fourier-transform infrared (FTIR) spectrometer with a KBr wafer technique, reveals key vibrational frequencies. nih.gov

The most prominent absorption band is the strong C=O stretch of the aldehyde group, which typically appears around 1700 cm⁻¹. The presence of conjugation with the anthracene ring system may shift this peak to a slightly lower frequency (e.g., 1680-1705 cm⁻¹). Additionally, characteristic C-H stretching vibrations for the aldehyde proton can be observed as weaker bands near 2750 cm⁻¹ and 2850 cm⁻¹. The spectrum also displays absorptions corresponding to the aromatic C=C stretching vibrations within the anthracene core (approximately 1450-1600 cm⁻¹) and the C-Cl stretching vibration at lower wavenumbers.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~2750, ~2850 | C-H Stretch | Aldehyde |

| ~1680-1705 | C=O Stretch | Aldehyde (conjugated) |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~700-800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₅H₉ClO and a molecular weight of approximately 240.68 g/mol . nih.gov

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 240. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an isotopic peak ([M+2]⁺) at m/z 242, with an intensity of about one-third of the molecular ion peak, is also a key identifying feature. Common fragmentation patterns may include the loss of a chlorine atom (M-Cl) or the formyl radical (M-CHO), leading to fragment ions at m/z 205 and 211, respectively. Data from the NIST Mass Spectrometry Data Center shows major peaks at m/z 240, 239, and 176. nih.gov

| m/z | Assignment | Notes |

|---|---|---|

| 240 | [M]⁺ (with ³⁵Cl) | Molecular Ion Peak |

| 242 | [M+2]⁺ (with ³⁷Cl) | Isotope Peak |

| 239 | [M-H]⁺ | Loss of a hydrogen atom |

| 211 | [M-CHO]⁺ | Loss of formyl radical |

| 176 | [M-Cl-CHO]⁺ | Loss of chlorine and formyl radical |

UV-Vis Titration and Job's Plot for Stoichiometric Monitoring

Based on the conducted literature search, specific studies employing UV-Vis titration or Job's plot for the stoichiometric monitoring of complex formation involving this compound were not identified. These methods are generally used to study the binding ratio between a host molecule and a guest ion or molecule, but no such published data was found for this specific compound.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a sensitive technique used to investigate the electronic properties of molecules and their interactions with the environment. Anthracene and its derivatives are well-known for their fluorescent properties.

Cation Complexation Behavior

The literature search did not yield specific research articles detailing the cation complexation behavior of this compound investigated via fluorescence spectroscopy. While derivatives of 9-anthraldehyde (B167246) have been explored as fluorescent sensors for various cations, dedicated studies on the cation binding properties of this compound itself were not found.

Fluorescent Sensing Applications (e.g., Co²⁺ ion detection)

Derivatives of anthraldehyde are recognized for their fluorescent properties and have been developed as sensors for various metal ions. Research into related fluoroionophores demonstrates the potential of the anthracene scaffold in ion detection. For instance, a sensor molecule, 9,10-bis(8-quinolinoxymethyl)anthracene, has been shown to detect Co²⁺ with a limit of detection of 600 nM. Another fluorescent sensor based on a different ligand structure also demonstrated the ability to detect Co²⁺ ions, with an estimated detection limit of around 4.1 x 10⁻⁷ M in ethanol. These "on-off" type sensors typically experience a quenching or enhancement of their fluorescence upon binding with the target ion. While these studies establish a proof of concept for the broader family of anthracene-based molecules, specific studies detailing the use of this compound as a fluorescent sensor for Co²⁺ or other ions are not extensively documented in peer-reviewed literature.

Fluorescence Lifetime Imaging in Catalytic Studies

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

A definitive single-crystal X-ray diffraction study for this compound, which would provide precise bond lengths, angles, and unit cell parameters, is not found in the current body of scientific literature. For comparison, the crystal structure of a related compound, 9-Chloro-10-methylanthracene, was determined to be of the monoclinic polymorph, crystallizing in the P2₁/c space group. This study revealed disorder in the crystal structure with respect to the positions of the chloro and methyl groups. Such analyses are fundamental for understanding the precise three-dimensional arrangement of atoms in the solid state.

Reversible Crystallization and Polymorphic Transformations

Information regarding reversible crystallization or the existence of polymorphic forms for this compound is not documented. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules and can significantly impact their physical properties. The study of 9-Chloro-10-methylanthracene, which identified a specific monoclinic polymorph, suggests that substituted anthracenes can exhibit polymorphic behavior. Strategies like cocrystal engineering have been used with 9-anthraldehyde to create new solid phases with tunable properties, indicating that the crystalline form of the anthraldehyde scaffold can be manipulated. researchgate.net

Computational Chemistry and Theoretical Modeling

Dedicated computational studies focusing on the electronic structure, spectroscopic properties, or reactivity of this compound using methods like Density Functional Theory (DFT) are not prevalent in the literature. Public databases provide some basic computed properties, as shown in the table below. Theoretical modeling is a powerful tool for complementing experimental findings; for example, DFT and time-dependent DFT (TDDFT) calculations have been performed on 9-anthraldehyde cocrystals to understand their charge-transfer interactions and photophysical properties. researchgate.net Similar computational approaches could elucidate the effects of the chloro-substituent on the molecular orbitals and electronic transitions of this compound.

| Computed Property | Value | Source |

| Molecular Formula | C₁₅H₉ClO | PubChem nih.gov |

| Molecular Weight | 240.68 g/mol | PubChem nih.gov |

| XLogP3 | 4.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Ab initio Studies for Molecular Interactions

Ab initio computational methods are fundamental to understanding the intrinsic electronic structure and intermolecular forces of molecules like this compound. These first-principles calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide valuable insights into non-covalent interactions that govern molecular recognition and crystal packing. While specific ab initio studies focusing solely on the molecular interactions of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous anthracene derivatives, such as anthracene-9,10-dicarboxaldehyde. nih.gov

For anthracene derivatives, non-covalent interaction (NCI) analysis is a powerful tool to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. nih.gov In a molecule like this compound, these interactions are crucial. The planar anthracene core is susceptible to π-π stacking, while the chlorine and aldehyde substituents introduce polarity, leading to dipole-dipole interactions and potential C-H···O or C-H···Cl hydrogen bonds.

Prediction of Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity and photophysical properties. Density Functional Theory (DFT) is a common and effective method for these predictions. nih.gov The reactivity of an aromatic system is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity. nih.gov For anthracene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-orbital.

The introduction of substituents at the 9- and 10-positions significantly modulates these orbitals. An electron-withdrawing aldehyde group (-CHO) and a halogen like chlorine (-Cl) both tend to lower the energy of the HOMO and LUMO. This is due to their inductive and, in the case of the aldehyde, resonance effects, which pull electron density from the anthracene core.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is an excellent predictor of electrophilic and nucleophilic attack sites. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential (blue), while the π-systems of the rings would show intermediate potentials.

Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the chemical behavior of the molecule.

Table 1: Predicted Global Reactivity Descriptors (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic aldehydes, as specific experimental or computational data for this compound is not readily available.)

| Descriptor | Formula | Predicted Value (Illustrative) | Chemical Implication |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~3.5 eV | High kinetic stability, low reactivity |

| Ionization Potential (I) | -EHOMO | ~6.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | ~3.3 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | ~5.05 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | ~1.75 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | ~0.286 eV-1 | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ2 / (2η) | ~7.29 eV | Propensity to accept electrons |

Simulations of Solvent-Solute Interactions

The interaction between a solute molecule and the surrounding solvent can significantly alter its properties and reactivity. Simulations of these interactions for this compound can be approached using implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. uni.lu This approach is computationally efficient and useful for estimating the bulk solvent effect on the solute's electronic structure and geometry. uni.lu An external electric field can also be applied in quantum chemistry calculations to simulate the effect of intermolecular interactions, distinguishing between the macroscopic reaction field of the solvent and specific solute-solvent interactions. uni.lu

Explicit solvent models provide a more detailed picture by simulating a discrete number of solvent molecules around the solute. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) or full molecular dynamics (MD) simulations can be employed to study the specific hydrogen bonds or other interactions that form a solvation shell around the molecule. semanticscholar.org For this compound, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) would interact differently than a polar protic solvent like methanol (B129727).

In protic solvents, one would expect hydrogen bonding between the solvent's hydroxyl group and the oxygen atom of the aldehyde group on the this compound. In aprotic solvents, the interactions would be dominated by dipole-dipole forces. Molecular dynamics simulations can reveal the structure and stability of the first solvation shell, showing how many solvent molecules, on average, directly interact with the solute. semanticscholar.org These specific interactions can influence reaction pathways and the photophysical properties of the molecule, leading to phenomena like solvatochromism, where the color of a substance changes with the polarity of the solvent.

Advanced Materials Science and Catalytic Applications

Fluorescent Materials Development

The anthracene (B1667546) core of 10-Chloro-9-anthraldehyde provides the inherent fluorescence that is central to its use in various materials. The chloro and aldehyde substituents can be further modified to tune the fluorescence properties and to incorporate the molecule into larger systems.

While direct studies on this compound as a fluorescent probe are not extensively documented, the broader class of anthraldehyde derivatives has been successfully employed for the detection of various analytes. For instance, fluorescent probes based on 9-anthraldehyde (B167246) have been designed for the determination of ferric ions (Fe(III)) in aqueous solutions. rsc.orgresearchgate.net These probes often work on principles like photoinduced electron transfer (PET), where the interaction with the analyte alters the fluorescence intensity of the anthracene core.

A flexible fluorescent probe was synthesized by conjugating 4-aminoacetophenone with 9-anthraldehyde. rsc.org The fluorescence of this probe was observed to decrease in the presence of Fe(III) ions. This quenching mechanism allows for the sensitive and selective detection of Fe(III). The key parameters for such a probe are summarized in the table below.

| Feature | Description | Reference |

| Fluorophore | 9-anthraldehyde derivative | rsc.org |

| Analyte | Fe(III) ions | rsc.org |

| Detection Mechanism | Fluorescence quenching | rsc.org |

| Excitation Wavelength (λex) | 402 nm | rsc.org |

| Emission Wavelength (λem) | 560 nm | rsc.org |

| Solvent System | Water-ethanol mixture | rsc.org |

The development of such probes highlights the potential of modifying the aldehyde group of compounds like this compound to create specific and sensitive analytical tools.

Fluorescent hydrogels are a class of soft materials that combine the three-dimensional network structure of a hydrogel with the luminescent properties of a fluorophore. These materials have found applications in areas such as bio-imaging and environmental sensing. While the direct incorporation of this compound into hydrogels is not widely reported, studies on the parent compound, 9-anthraldehyde, demonstrate the feasibility of this approach.

A three-dimensional fluorescent hydrogel was successfully synthesized using chitosan (B1678972), polyvinyl alcohol, and 9-anthraldehyde. researchgate.netnih.gov This hydrogel exhibited selective detection capabilities for both Fe³⁺ and Fe²⁺ ions in an aqueous environment. The aldehyde group of 9-anthraldehyde reacts with the amine groups of chitosan to form a Schiff base, thus integrating the fluorescent anthracene unit into the hydrogel network. The interaction with iron ions modulates the fluorescence of the hydrogel, allowing for their detection.

| Component | Role in Hydrogel | Reference |

| Chitosan | Polymer backbone, provides amine groups for crosslinking | researchgate.netnih.gov |

| Polyvinyl Alcohol | Co-polymer, enhances hydrogel properties | researchgate.netnih.gov |

| 9-Anthraldehyde | Fluorophore, provides fluorescence and crosslinking site | researchgate.netnih.gov |

The synthesis of such fluorescent hydrogels indicates a promising avenue for the application of this compound, where the chloro-substituent could potentially influence the photophysical properties and the sensitivity of the resulting material.

The application of this compound in optoelectronic devices is an emerging area of research. Its inherent fluorescence and potential for chemical modification make it a candidate for use in organic light-emitting diodes (OLEDs) and other organic electronic components. The anthracene moiety is a well-known blue-emitting fluorophore, and its derivatives are often investigated for their electroluminescent properties.

Host-guest chemistry involves the design of host molecules that can selectively bind to guest molecules. The rigid structure of the anthracene core makes it an attractive scaffold for constructing host compounds. Research has been conducted on host compounds based on the 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework for the separation of isomeric dichlorobenzenes. rsc.org

While not directly involving this compound, this research demonstrates the utility of the anthracene framework in creating molecular cavities for selective guest inclusion. rsc.org The aldehyde group in this compound could be utilized as a synthetic handle to build more complex host architectures. The chloro-substituent could also play a role in modulating the host-guest interactions through halogen bonding or by influencing the electronic nature of the aromatic cavity.

Catalysis Research

The reactivity of the aldehyde group and the photochemical properties of the anthracene core suggest that this compound could be involved in catalytic processes.

Gold nanoparticles have emerged as effective catalysts for a variety of chemical transformations, including oxidation reactions. The selective oxidation of alcohols to aldehydes is an important industrial process. While there is no direct evidence of this compound being used as a substrate or catalyst in this specific context, the reverse reaction, the reduction of aldehydes, and the general principles of gold nanoparticle catalysis are well-established.

Gold nanoparticles supported on various materials are known to catalyze the oxidation of alcohols. nih.gov These reactions often proceed under mild conditions, using molecular oxygen as the oxidant. The catalytic activity is highly dependent on the size and shape of the gold nanoparticles and the nature of the support material. The aldehyde group of this compound could potentially interact with the surface of gold nanoparticles, influencing catalytic processes. Further research is needed to explore the potential of this compound and its derivatives in the field of catalysis, particularly in photo-redox reactions where the anthracene moiety can act as a photosensitizer.

Mechanistic Insights into Catalytic Photooxidation

While specific mechanistic studies detailing the role of this compound in catalytic photooxidation are not extensively documented in the available literature, the general mechanism for such processes involving aromatic compounds is well-understood. Aromatic aldehydes and ketones can act as photosensitizers, initiating oxidation reactions upon absorption of light.

The process typically begins with the photosensitizer molecule absorbing a photon, elevating it to an excited singlet state. It can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet sensitizer (B1316253) can then transfer its energy to molecular oxygen (O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). Alternatively, the excited sensitizer can engage in electron transfer processes with substrate molecules, generating radical ions that can subsequently react with ground-state oxygen to produce superoxide (B77818) radicals (O₂⁻•). These reactive oxygen species (singlet oxygen and superoxide radicals) are potent oxidizing agents that drive the degradation or transformation of other organic molecules.

Design of Metal Complexes for Catalytic Applications

The design of metal complexes for catalysis often involves ligands that can coordinate to a metal center, influencing its electronic properties and steric environment to facilitate a specific chemical reaction. While anthracene-based ligands are utilized in coordination chemistry, specific research on the design and catalytic application of metal complexes derived directly from this compound is not prominent in the reviewed sources. The aldehyde and chloro groups could potentially serve as coordination sites or be chemically modified to create more effective ligands for catalysis. The synthesis of chiral-at-metal complexes, for instance, is a field where tailored organic ligands are crucial for creating stereoselective catalysts. rsc.org

Intermediate in Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, providing a foundational structure for the creation of more elaborate molecules. lookchem.com

Synthesis of Dyes and Pigments

The parent compound, 9-anthraldehyde, is recognized as a key intermediate in the manufacturing of high-performance dyes and pigments. chinafortunechemical.com Its derivatives are used to enhance properties such as color stability, solubility, and lightfastness in the final products. chinafortunechemical.com Although this compound is a closely related derivative, specific examples of its direct application in the synthesis of commercial dyes and pigments are not detailed in the available research. However, derivatives of 9,10-anthracenedione, which can be synthesized from anthracene precursors, are known to be used as dyes and pharmaceuticals.

Synthesis of Pharmaceuticals

Similar to its role in dye synthesis, the broader class of anthracene derivatives has applications in the pharmaceutical industry. For instance, 9,10-anthracenedione derivatives have been investigated for their biological activities, including antitumor and antiviral properties. The analytical method for separating this compound using high-performance liquid chromatography (HPLC) is noted to be suitable for pharmacokinetic studies, suggesting its relevance in contexts related to drug development and metabolism. sielc.com

Building Block for Complex Molecules

The utility of this compound as a building block is demonstrated in its use for preparing various complex organic molecules. Research has shown its application in the synthesis of several ethene and pyridinium (B92312) iodide derivatives. sigmaaldrich.comchemicalbook.com These reactions typically involve the aldehyde functional group, which readily participates in condensation and addition reactions to extend the molecular framework. It has also been used as a precursor in the synthesis of 10-ethoxy-9-anthracenecarbaldehyde. prepchem.com

Table 2: Examples of Molecules Synthesized from this compound

| Precursor | Product | Reference |

| This compound | 1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene | sigmaaldrich.comchemicalbook.com |

| This compound | 1-(10-chloro-9-anthryl)-2-(4-(N-methyl)pyridinium)ethene iodide | sigmaaldrich.comchemicalbook.com |

| This compound | 10-ethoxy-9-anthracenecarbaldehyde | prepchem.com |

Energy-Related Applications

Anthracene and its derivatives are part of a class of organic materials investigated for applications in electronics, particularly in Organic Light Emitting Diodes (OLEDs). ossila.comias.ac.in These materials can function as the emissive layer in an OLED device, where the recombination of electrons and holes leads to the emission of light. youtube.com The color and efficiency of the light emission are dependent on the molecular structure of the organic material. ossila.com While the broader family of anthracene-based compounds is relevant to this field, specific studies detailing the use or performance of this compound in energy-related applications like OLEDs or solar cells were not identified in the surveyed literature.

Role in Batteries and Solar Cells (derived materials)

Detailed research findings on the specific role of materials directly derived from this compound in the fields of batteries and solar cells are not extensively reported in the available scientific literature. While anthracene derivatives, in general, are investigated for applications in organic electronics due to their semiconductor properties, specific data for derivatives of this particular compound are sparse. mdpi.comnbinno.com

High-Energy Compounds (derived materials)

There is no significant information available in the scientific literature detailing the synthesis or properties of high-energy compounds derived from this compound.

Spectroscopic Analysis

The structure of 10-Chloro-9-anthraldehyde can be confirmed through various spectroscopic methods.

| Spectroscopy | Characteristic Features |

| ¹H NMR | The spectrum would show a singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons on the anthracene (B1667546) ring would appear as a complex pattern of multiplets in the aromatic region (approximately 7.0-9.0 ppm). |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the aldehyde would be observed in the downfield region of the spectrum, around 190-200 ppm. The aromatic carbons would produce a series of signals in the typical aromatic range (approx. 120-150 ppm). Due to the molecule's asymmetry, 15 distinct carbon signals would be expected. |

| IR Spectroscopy | The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde proton may be seen as a weaker band near 2720 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and the C-Cl stretch would be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 240). The presence of a chlorine atom would be indicated by an M+2 peak with an intensity of about one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the chlorine atom. |

Interpretations are based on general spectroscopic principles and data available in chemical databases. nih.govspectrabase.com

Q & A